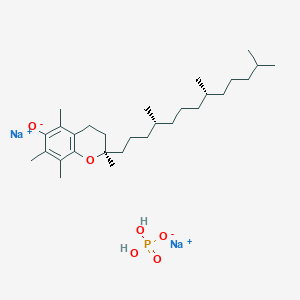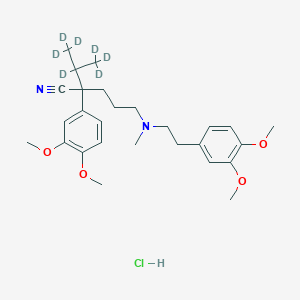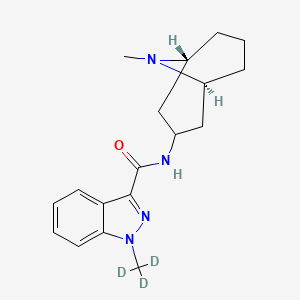
4-Methylpentanal-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentanal-d7 is a deuterated aldehyde with the molecular formula C6H5D7O. It is an isotopically labeled compound used primarily in scientific research, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including nuclear magnetic resonance spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylpentanal-d7 can be synthesized through the deuteration of 4-methylpentanal. The process typically involves the use of deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration processes. These processes are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of deuterated solvents and reagents is common in industrial settings to ensure the complete incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylpentanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanoic acid-d7 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methylpentanol-d7 using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methylpentanoic acid-d7
Reduction: 4-Methylpentanol-d7
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
4-Methylpentanal-d7 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic disorders.
Medicine: It serves as a tracer in pharmacokinetic studies to monitor the distribution and metabolism of drugs.
Industry: It is used in the synthesis of deuterated compounds for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylpentanal-d7 involves its interaction with molecular targets through its aldehyde group. The deuterium atoms in the compound do not significantly alter its chemical reactivity but provide a distinct isotopic signature that can be detected using analytical techniques. This isotopic labeling allows researchers to track the compound’s behavior in biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
4-Methylpentanal-d7 can be compared with other deuterated aldehydes and non-deuterated analogs:
Similar Compounds:
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for analytical studies. Compared to its non-deuterated analog, 4-Methylpentanal, the deuterated version provides enhanced sensitivity and specificity in nuclear magnetic resonance spectroscopy and other isotopic analysis techniques .
Propiedades
Número CAS |
1794978-55-4 |
|---|---|
Fórmula molecular |
C₆H₅D₇O |
Peso molecular |
107.2 |
Sinónimos |
4-Methylvaleraldehyde-d7; 4-Methyl-1-pentanal-d7; 4-Methylpentan-1-one-d7; Isocaproaldehyde-d7; Isohexanal-d7; γ-Methylvaleraldehyde-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


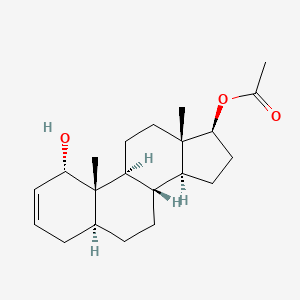
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
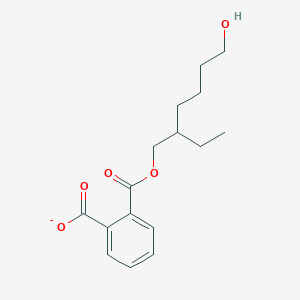
![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)
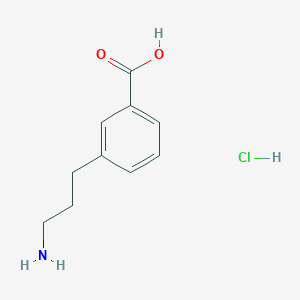
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)
